Onalespib Lactate

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

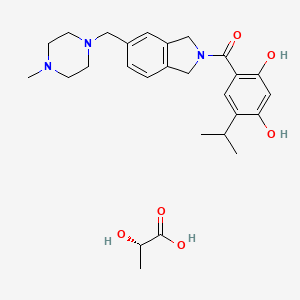

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1019889-35-0 |

|---|---|

Molecular Formula |

C27H37N3O6 |

Molecular Weight |

499.6 g/mol |

IUPAC Name |

(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone;(2S)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C24H31N3O3.C3H6O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26;1-2(4)3(5)6/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3;2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |

InChI Key |

VYRWEWHOAMGLLW-WNQIDUERSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)O.CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C.CC(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Onalespib lactate; AT-13387 lactate; ATI-13387A; ATI-13387AU; ATI-13387; ATI 13387; ATI13387. |

Origin of Product |

United States |

Foundational & Exploratory

Onalespib Lactate: A Technical Deep Dive into its Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Onalespib lactate (AT13387), a potent, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant anti-tumor activity in a variety of preclinical and clinical settings. Its primary mechanism of action lies in the disruption of the HSP90 molecular chaperone function, which is critical for the stability and activity of numerous oncogenic client proteins. This technical guide provides an in-depth analysis of the downstream molecular and cellular consequences of this compound administration, presenting key quantitative data, outlining experimental approaches, and visualizing the intricate signaling pathways affected.

Core Mechanism of Action: Inhibition of HSP90

HSP90 is an essential molecular chaperone responsible for the conformational maturation, stability, and function of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis. This compound binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone activity. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins. This targeted degradation of oncoproteins forms the basis of this compound's anti-cancer effects.

Downstream Signaling Pathways and Cellular Consequences

The inhibition of HSP90 by this compound triggers a cascade of downstream effects, primarily through the degradation of key signaling proteins. This results in the suppression of critical cancer-promoting pathways.

Key Affected Signaling Pathways

This compound's inhibition of HSP90 leads to the degradation of multiple client proteins, impacting several critical signaling pathways involved in tumorigenesis.[1] The most well-documented of these is the EGFR-PI3K-AKT-mTOR pathway, which is frequently dysregulated in various cancers. By promoting the degradation of EGFR and AKT, this compound effectively shuts down this pro-survival and proliferative signaling cascade.[1]

The primary downstream cellular consequences of this compound treatment include:

-

Inhibition of Cell Proliferation and Survival: By targeting key drivers of cell growth and survival such as EGFR, AKT, and AR, this compound effectively halts the cell cycle and induces apoptosis.[1][2]

-

Inhibition of Cell Migration: The downregulation of proteins like ERK1/2, which are involved in cytoskeletal dynamics, leads to a reduction in cancer cell motility and invasive potential.[1]

-

Degradation of Androgen Receptor (AR): In prostate cancer models, Onalespib has been shown to induce the degradation of both full-length AR (AR-FL) and the constitutively active splice variant AR-V7.[2] This is significant as AR signaling is a key driver of prostate cancer progression.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Activity

| Cell Line | Cancer Type | Parameter | Value | Reference |

| A375 | Melanoma | IC50 | 18 nM | [3] |

| Various (30 tumor cell lines) | Multiple | GI50 Range | 13-260 nM | [3] |

| PNT2 (non-tumorigenic) | Prostate Epithelial | GI50 | 480 nM | [3] |

| Glioma cells | Glioma | Proliferation Inhibition | 0-0.4 µM (72h, 48h) | [1] |

Table 2: Preclinical In Vivo Activity

| Xenograft Model | Cancer Type | Treatment | Effect | Reference |

| HCT116 | Colorectal | 5, 10 mg/kg i.p. daily for 3 days | Inhibited tumor growth | [1] |

| A431 | Squamous Cell Carcinoma | 20 mg/kg i.p. daily for 3 days | 32% reduction in tumor size | [1] |

| 22Rv1 | Prostate Cancer | 70 mg/kg i.p. twice a week | Significantly reduced tumor growth | [2] |

Table 3: Clinical Trial Data

| Trial Phase | Cancer Type | Combination Agent(s) | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Key Efficacy Results | Reference |

| Phase I/II | EGFR-mutant NSCLC | Erlotinib | 120 mg/m² IV (onalespib) + 150 mg PO (erlotinib) | No objective responses | [4][5] |

| Phase I | Advanced Solid Tumors | AT7519 (pan-CDK inhibitor) | 80 mg/m² IV (onalespib) + 21 mg/m² IV (AT7519) | Partial responses in palate adenocarcinoma and Sertoli-Leydig tumor | [6] |

| Phase I/II | Castration-Resistant Prostate Cancer | Abiraterone Acetate + Prednisone | 220 mg/m² (once weekly) or 120 mg/m² (twice weekly) | Median PFS: 77-84 days | [7][8] |

| Phase Ib | Advanced Triple-Negative Breast Cancer | Paclitaxel | 260 mg/m² IV (onalespib) + 80 mg/m² (paclitaxel) | ORR: 20% | [9][10] |

| Phase I | Advanced Solid Tumors | Monotherapy | 160 mg/m² (QDx2/week) | 8 patients had stable disease | [11] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the cited studies.

Western Blotting for Protein Expression Analysis

-

Objective: To determine the effect of this compound on the expression levels of HSP90 client proteins.

-

General Procedure:

-

Cancer cell lines are treated with varying concentrations of this compound or vehicle control for specified time periods.

-

Cells are lysed to extract total protein.

-

Protein concentration is quantified using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK1/2, p-ERK1/2, S6, p-S6, AR-FL, AR-V7) and a loading control (e.g., β-actin, GAPDH).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Band intensities are quantified using densitometry software.

-

Cell Proliferation Assays (e.g., SRB, MTT)

-

Objective: To assess the impact of this compound on cancer cell growth.

-

General Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 48-72 hours), cell viability is assessed.

-

SRB (Sulforhodamine B) Assay: Cells are fixed, stained with SRB dye, and the absorbance is measured.

-

MTT Assay: MTT reagent is added, which is converted to formazan by viable cells, and the absorbance is measured.

-

-

The GI50 (concentration causing 50% growth inhibition) is calculated.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

General Procedure:

-

Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound or vehicle is administered according to a specified dosing schedule (e.g., intraperitoneally, intravenously).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).

-

Conclusion

This compound represents a promising therapeutic agent that exerts its anti-cancer effects through the targeted inhibition of HSP90. The downstream consequences of this inhibition are the degradation of numerous oncoproteins, leading to the suppression of key signaling pathways that drive tumor growth, survival, and metastasis. The quantitative data from both preclinical and clinical studies underscore its potential, although further research is needed to optimize its therapeutic application, potentially in combination with other anti-cancer agents, to overcome resistance mechanisms and improve patient outcomes. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other HSP90 inhibitors in the field of oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Erlotinib and this compound Focused on EGFR Exon 20 Insertion Non-Small Cell Lung Cancer (NSCLC): A California Cancer Consortium Phase I/II Trial (NCI 9878) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Erlotinib and this compound Focused on EGFR Exon 20 Insertion Non-Small Cell Lung Cancer (NSCLC): A California Cancer Consortium Phase I/II Trial (NCI 9878) [escholarship.org]

- 6. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Onalespib Lactate and the HSP90 Client Protein Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onalespib Lactate (AT13387), a potent, second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant anti-neoplastic activity in a range of preclinical and clinical studies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on the HSP90 client protein degradation pathway. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the molecular pharmacology of Onalespib, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological processes.

Introduction to HSP90 and its Role in Cancer

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by assisting in the proper folding, stabilization, and activation of a diverse group of substrate proteins, referred to as "client proteins".[1][2] In normal cells, HSP90 is essential for a variety of cellular processes. However, in cancer cells, there is an increased reliance on the HSP90 chaperone machinery to support the stability and function of numerous oncoproteins that are often mutated or overexpressed.[3] These client proteins are key drivers of the hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, angiogenesis, and metastasis.[1][4] By stabilizing these otherwise unstable oncoproteins, HSP90 allows cancer cells to survive and proliferate. This dependency makes HSP90 a compelling therapeutic target in oncology.

This compound: Mechanism of Action

This compound is a high-affinity inhibitor of HSP90, binding to the N-terminal ATP-binding pocket of the chaperone with a dissociation constant (Kd) of 0.71 nM.[1][5] This binding competitively inhibits the ATPase activity of HSP90, which is essential for its chaperone function. The inhibition of HSP90's activity leads to the misfolding and destabilization of its client proteins. These misfolded proteins are then recognized by the cellular quality control machinery and targeted for degradation through the ubiquitin-proteasome pathway.[1][4] This results in the depletion of multiple oncoproteins, leading to the simultaneous blockade of several oncogenic signaling pathways and ultimately, cancer cell growth inhibition and apoptosis.[3]

The following diagram illustrates the mechanism of action of this compound:

HSP90 Client Proteins and Affected Signaling Pathways

This compound's broad anti-cancer activity stems from its ability to induce the degradation of a wide array of HSP90 client proteins. These include key signaling molecules involved in cell growth, survival, and angiogenesis.

Key HSP90 Client Proteins Degraded by this compound:

-

Transcription Factors: Androgen Receptor (AR), Glucocorticoid Receptor (GR)[8]

The degradation of these client proteins leads to the disruption of critical cancer-promoting signaling pathways. A prime example is the EGFR-AKT-ERK-S6 signaling network, which is frequently hyperactivated in various cancers.[7]

The following diagram illustrates the downstream effects of Onalespib-mediated HSP90 inhibition on a representative signaling pathway:

Quantitative Data

The potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Onalespib (AT13387) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| A375 | Melanoma | 18 | [10] |

| 22Rv1 | Prostate Cancer | 13-260 (range) | [10] |

| T474 | Breast Cancer | 13-260 (range) | [10] |

| DU145 | Prostate Cancer | 13-260 (range) | [10] |

| LNCaP | Prostate Cancer | 13-260 (range) | [10] |

| MCF-7 | Breast Cancer | 13-260 (range) | [10] |

| A549 | Lung Cancer | 50 | [2] |

| HCT116 | Colon Cancer | 8.7 | [11] |

| LS174T | Colon Cancer | 12.3 | [11] |

| H314 | Head and Neck Cancer | 3 | [11] |

| A431 | Skin Cancer | 17.9 | [11] |

| PNT2 (non-tumorigenic) | Prostate Epithelial | 480 | [10] |

Table 2: Quantitative Client Protein Degradation

| Cell Line | Client Protein | Onalespib (AT13387) Concentration | Duration of Treatment | % Degradation (approx.) | Reference |

| NCI-H1975 | EGFR | 30 nM | 6 hours | Significant depletion | [6] |

| A375 | BRAF | 30 nM | 6 hours | Significant depletion | [6] |

| 22Rv1 | Androgen Receptor | 30 nM | 6 hours | Significant depletion | [6] |

| BT474 | Her2 | 30 nM | 6 hours | Significant depletion | [6] |

| NCI-H1993 | c-Met | 30 nM | 6 hours | Significant depletion | [6] |

| GIST882, GIST430, GIST48 | KIT, AKT | >75-100 nM | Not specified | Significant inhibition of signaling | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.

Western Blot Analysis for Client Protein Degradation

This protocol is a representative method for assessing the levels of HSP90 client proteins following treatment with this compound.

Experimental Workflow Diagram:

Materials:

-

Cancer cell lines of interest

-

This compound (AT13387)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (specific for target client proteins, e.g., anti-EGFR, anti-AKT, and a loading control, e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for different time points (e.g., 6, 24, 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Add ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control to determine the relative protein expression levels.

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[4][12]

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated control wells.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol describes a method to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, following treatment with this compound.[13][14][15]

Materials:

-

Cancer cell lines

-

This compound

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Analyze the data to determine the fold-increase in caspase activity in treated cells compared to untreated controls.

Conclusion

This compound is a potent HSP90 inhibitor that exerts its anti-cancer effects by inducing the ubiquitin-proteasomal degradation of a broad range of oncogenic client proteins. This leads to the disruption of multiple signaling pathways essential for cancer cell survival and proliferation. The in-depth understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for its continued development and for identifying patient populations most likely to benefit from this therapeutic strategy. This technical guide provides a comprehensive resource for researchers and clinicians working on the development and application of HSP90 inhibitors in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Onalespib | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 6. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Erlotinib and this compound Focused on EGFR Exon 20 Insertion Non-Small Cell Lung Cancer (NSCLC): A California Cancer Consortium Phase I/II Trial (NCI 9878) [escholarship.org]

- 8. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ulab360.com [ulab360.com]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 15. promega.com [promega.com]

Investigating the In Vivo Pharmacokinetics of Onalespib Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onalespib lactate (AT13387), a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant anti-tumor activity in a range of preclinical and clinical studies. Its mechanism of action involves the inhibition of HSP90's chaperone function, leading to the proteasomal degradation of numerous oncogenic client proteins involved in cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the in vivo pharmacokinetics of this compound, compiling quantitative data, detailed experimental protocols, and key signaling pathway information to support further research and development.

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Onalespib observed in both preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetics of Onalespib in Mice

| Parameter | Value | Species/Model | Dose | Route | Source |

| Cmax (plasma) | ~1850 ng/mL | Athymic BALB/c mice with NCI-H1975 xenografts | 80 mg/kg | Intraperitoneal | [1] |

| Cmax (plasma) | Not specified | ICR mice | 30 mg/kg | Intravenous | [2] |

| Cmax (brain) | Lower than plasma initially | ICR mice | 30 mg/kg | Intravenous | [2] |

| Tumor Concentration | Higher than plasma at later time points | Athymic BALB/c mice with NCI-H1975 xenografts | 80 mg/kg | Intraperitoneal | [1] |

| Brain Penetration | Yes, concentrations higher than plasma at ≥2h post-dose | ICR mice | 30 mg/kg | Intravenous | [2] |

Table 2: Clinical Pharmacokinetics of Onalespib (Phase I/II Trials)

| Parameter | Value | Patient Population | Dose | Dosing Regimen | Source |

| Recommended Phase II Dose (RP2D) | 160 mg/m² | Advanced solid tumors | 160 mg/m² | QDx2/week for 3 of 4 weeks | [3] |

| Recommended Phase II Dose (RP2D) | 260 mg/m² | Advanced triple-negative breast cancer (in combination with paclitaxel) | 260 mg/m² | Days 1, 8, 15 of a 28-day cycle | [4] |

| Half-life (T½) | ~8 hours | Advanced solid tumors | 20-210 mg/m² | QDx2/week for 3 of 4 weeks | [3] |

| Cmax | 331 - 355 ng/mL | Advanced solid tumors (in combination with AT7519) | 80 mg/m² | Days 1, 4, 8, 11 of a 21-day cycle | [2] |

| AUC | Dose-proportional increase | Advanced solid tumors | 20-210 mg/m² | QDx2/week for 3 of 4 weeks | [3] |

| Pharmacokinetics | Linear, plasma levels increase proportionally with dose | Advanced solid tumors | 20-210 mg/m² | QDx2/week for 3 of 4 weeks | [3] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Preclinical Pharmacokinetic Study in Mice

This protocol outlines the procedure for assessing the pharmacokinetics of Onalespib in a mouse xenograft model.

1. Animal Model:

-

Athymic BALB/c mice are subcutaneously inoculated with a human cancer cell line (e.g., NCI-H1975 non-small cell lung cancer cells)[1].

-

Tumor growth is monitored, and studies commence when tumors reach a specified volume.

2. Drug Administration:

-

This compound is formulated in a suitable vehicle (e.g., 17.5% hydroxypropyl-β-cyclodextrin)[1].

-

Administer a single dose of Onalespib via intravenous (tail vein) or intraperitoneal injection at the desired concentration (e.g., 30-80 mg/kg)[1][2].

3. Sample Collection:

-

At predetermined time points post-administration (e.g., 5, 10, 20, 30 minutes, 1, 2, 4, 6, 8, and 24 hours), collect blood samples from a cohort of mice[2].

-

Blood can be collected via various methods, including retro-orbital sinus, saphenous vein, or terminal cardiac puncture[5][6][7]. For serial sampling from the same mouse, tail vein or saphenous vein puncture is recommended to minimize animal usage[6][7].

-

Collect blood into heparinized tubes[1].

-

Immediately centrifuge the blood samples to separate plasma.

-

Concurrently, at each time point, euthanize the animals and collect brain and tumor tissues[1][2].

-

Store all plasma and tissue samples at -80°C until analysis.

4. Bioanalysis:

-

Quantify Onalespib concentrations in plasma, brain, and tumor homogenates using a validated LC-MS/MS method[2].

Preclinical Pharmacokinetic Study Workflow

Protocol 2: Bioanalytical Method for Onalespib Quantification in Human Plasma

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Onalespib in human plasma.[5]

1. Sample Preparation:

-

To 50 µL of human plasma, add a solution of a suitable internal standard (e.g., a deuterated analog of Onalespib)[3].

-

Precipitate proteins by adding three volumes of acetonitrile.

-

Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Dilute the supernatant with 1.5 volumes of 0.2% (v/v) heptafluorobutyric acid in water.

2. Liquid Chromatography:

-

Inject an aliquot (e.g., 10 µL) of the final sample solution onto a reverse-phase HPLC column (e.g., Phenomenex)[5].

-

Use an appropriate mobile phase gradient for chromatographic separation.

3. Mass Spectrometry:

-

Employ a tandem mass spectrometer with an ion-pair interface.

-

Detect and quantify Onalespib and the internal standard using multiple reaction monitoring (MRM).

4. Validation:

-

The method should be validated according to FDA and/or EMA guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability[5].

LC-MS/MS Bioanalytical Workflow

Signaling Pathway

Onalespib exerts its anti-cancer effects by inhibiting HSP90, which leads to the degradation of a multitude of client proteins that are crucial for tumor cell survival and proliferation. A key signaling network affected by Onalespib is the EGFR-PI3K-AKT-mTOR pathway.

Onalespib's Mechanism of Action

Inhibition of HSP90 by Onalespib disrupts the stability of client proteins such as EGFR and AKT.[8] This leads to their ubiquitination and subsequent degradation by the proteasome.[3][8] The degradation of these key signaling molecules inhibits downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately suppressing cell proliferation and survival, and inducing apoptosis.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Onalespib Lactate: A Technical Analysis of Blood-Brain Barrier Penetration

For Immediate Release

[City, State] – November 7, 2025 – New analysis of preclinical data provides a detailed overview of the blood-brain barrier (BBB) penetration capabilities of Onalespib Lactate (AT13387), a potent second-generation heat shock protein 90 (HSP90) inhibitor. This technical guide synthesizes key findings for researchers, scientists, and drug development professionals, offering a comprehensive look at the pharmacokinetics, experimental protocols, and relevant signaling pathways. Evidence strongly supports that this compound effectively crosses the blood-brain barrier and achieves sustained concentrations in brain tissue, a critical characteristic for treating central nervous system (CNS) malignancies.

Executive Summary

This compound has demonstrated the ability to penetrate the BBB and achieve higher concentrations in the brain compared to plasma over an extended period. A key preclinical study in a murine model revealed that following a single intravenous dose, this compound's presence in the brain was sustained, with brain tissue concentrations surpassing plasma concentrations from the 2-hour mark up to the 24-hour endpoint of the study. This favorable pharmacokinetic profile highlights its potential for therapeutic intervention in brain cancers.

Pharmacokinetic Profile: Brain and Plasma Concentrations

A pivotal in vivo study provides quantitative insight into the BBB penetration of this compound. The following table summarizes the mean concentrations of this compound in both brain tissue and plasma over a 24-hour period following a single intravenous administration.

| Time Point | Mean Plasma Concentration (nmol/L) | Mean Brain Tissue Concentration (nmol/L) | Brain-to-Plasma Ratio |

| 5 min | 11025 | 1025 | 0.09 |

| 10 min | 8500 | 1250 | 0.15 |

| 20 min | 5500 | 1500 | 0.27 |

| 30 min | 4000 | 1750 | 0.44 |

| 1 hr | 2250 | 2000 | 0.89 |

| 2 hr | 1500 | 2250 | 1.50 |

| 4 hr | 750 | 1750 | 2.33 |

| 8 hr | 250 | 1000 | 4.00 |

| 24 hr | <100 | 250 | >2.50 |

Data extracted from Canella A, et al. Clin Cancer Res. 2017 Oct 15;23(20):6215-6226.

Experimental Protocol: In Vivo Murine Pharmacokinetic Study

The following protocol outlines the methodology used to determine the brain and plasma pharmacokinetics of this compound.

Objective: To assess the ability of this compound to cross the blood-brain barrier and determine its concentration in brain and plasma over time.

Animal Model:

-

Species: Mouse

-

Strain: ICR (Institute of Cancer Research)

-

Age: 6 weeks old

-

Number of animals: 3 mice per time point

Dosing:

-

Drug: this compound

-

Dose: 30 mg/kg

-

Route of Administration: Intravenous (tail vein injection)

-

Frequency: Single dose

Sample Collection:

-

Brain and plasma samples were collected at the following time points post-injection:

-

5 minutes

-

10 minutes

-

20 minutes

-

30 minutes

-

1 hour

-

2 hours

-

4 hours

-

8 hours

-

24 hours

-

Analytical Method:

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS)

-

Purpose: To quantify the levels of this compound in brain and plasma tissues.

Mechanism of Action and Signaling Pathway Inhibition

This compound functions by inhibiting HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenic signaling pathways. By inhibiting HSP90, Onalespib leads to the degradation of these client proteins, thereby disrupting downstream signaling cascades that promote tumor cell proliferation, survival, and migration. One of the key pathways affected by Onalespib is the EGFR-AKT-ERK-S6 signaling network.[1]

Conclusion

The available preclinical data robustly demonstrate that this compound crosses the blood-brain barrier and achieves sustained, therapeutically relevant concentrations within the brain. The favorable brain-to-plasma ratio observed in in vivo studies underscores its potential as a promising agent for the treatment of glioblastoma and other central nervous system malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human patients.

References

Onalespib Lactate: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onalespib, also known by its development code AT13387, is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90).[1] It is a synthetic, small molecule that is orally bioavailable and has demonstrated the ability to cross the blood-brain barrier.[2] Onalespib selectively binds to the N-terminal ATP binding site of HSP90, leading to the inhibition of its chaperone function and subsequent degradation of HSP90 client proteins.[1] Many of these client proteins are oncogenic signaling proteins involved in tumor cell proliferation and survival, making Onalespib a promising candidate for cancer therapy.[1] This technical guide provides an in-depth overview of the synthesis and chemical properties of Onalespib Lactate, a commonly used salt form of the active compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the free base, (2,4-dihydroxy-5-isopropylphenyl)(5-((4-methylpiperazin-1-yl)methyl)isoindolin-2-yl)methanone, followed by its conversion to the lactate salt.

Synthesis of Onalespib Free Base

The synthesis of the Onalespib free base is achieved through a convergent synthesis strategy. The key steps, based on fragment-based drug design principles, involve the preparation of two key intermediates: 2,4-dihydroxy-5-isopropylbenzoic acid and 5-((4-methylpiperazin-1-yl)methyl)isoindoline. These intermediates are then coupled to form the final compound.

A generalized synthetic scheme is presented below. The detailed experimental protocols would be proprietary to the manufacturers, but the following represents a plausible route based on published research.

Caption: A potential synthetic workflow for Onalespib free base.

Formation of this compound

The lactate salt of Onalespib is often used for pharmaceutical formulations. The conversion of the free base to the lactate salt is typically achieved by reacting the free base with lactic acid in a suitable solvent.

Experimental Protocol: this compound Salt Formation (General Procedure)

-

Dissolution: Dissolve the synthesized and purified Onalespib free base in a suitable organic solvent, such as ethanol or a mixture of solvents.

-

Addition of Lactic Acid: To the solution of the free base, add a stoichiometric amount (or a slight excess) of lactic acid. The lactic acid can be added as a solution in the same solvent.

-

Precipitation/Crystallization: The this compound salt may precipitate out of the solution upon addition of the acid or may require cooling or the addition of an anti-solvent to induce crystallization.

-

Isolation: The precipitated salt is then isolated by filtration.

-

Washing and Drying: The isolated solid is washed with a suitable solvent to remove any unreacted starting materials and then dried under vacuum to yield the final this compound.

Chemical Properties of Onalespib and this compound

A summary of the key chemical and physical properties of Onalespib and its lactate salt is provided in the tables below.

General Chemical Properties

| Property | Value | Reference |

| Chemical Name | (2,4-dihydroxy-5-isopropylphenyl)(5-((4-methylpiperazin-1-yl)methyl)isoindolin-2-yl)methanone | [3] |

| Synonyms | AT13387, AT-13387 | [3] |

| Molecular Formula | C₂₄H₃₁N₃O₃ | [3] |

| Molecular Weight | 409.52 g/mol | [3] |

| CAS Number (Free Base) | 912999-49-6 | [3] |

| CAS Number (Lactate Salt) | 1019889-35-0 | [4] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White solid powder | [3] |

| Solubility (DMSO) | ≥ 25 mg/mL | [5] |

| Solubility (Water) | Insoluble (free base) | [5] |

| Storage (Powder) | -20°C for long term | [3] |

| Storage (in DMSO) | -80°C for up to 2 years | [2] |

Mechanism of Action and Signaling Pathway

Onalespib exerts its anticancer effects by inhibiting HSP90, a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins. Many of these client proteins are critical components of oncogenic signaling pathways. By inhibiting HSP90, Onalespib leads to the proteasomal degradation of these client proteins, thereby disrupting multiple cancer-promoting pathways simultaneously. Key client proteins affected by Onalespib include EGFR, p-EGFR, AKT, p-AKT, ERK1/2, and p-ERK1/2.[4]

Caption: Onalespib's mechanism of action via HSP90 inhibition.

In Vitro Biological Activity

The biological activity of Onalespib has been characterized in various cancer cell lines. This data provides a quantitative measure of its potency as an HSP90 inhibitor.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | A375 | 18 nM | [5] |

| GI₅₀ Range | Panel of 30 tumor cell lines | 13-260 nM | [5] |

| Kd | - | 0.71 nM | [4] |

Experimental Protocols

General Analytical Method: HPLC-MS/MS

A common method for the quantitative analysis of Onalespib in biological matrices (e.g., plasma) is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Protocol Outline:

-

Sample Preparation:

-

Spike plasma samples with a deuterated internal standard of Onalespib.

-

Precipitate proteins by adding acetonitrile and centrifuge to pellet the proteins.

-

Dilute the supernatant with an appropriate aqueous solution (e.g., 0.2% heptafluorobutyric acid in water).

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with an ion-pairing agent) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in the multiple-reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for Onalespib and its internal standard.

-

-

Quantification:

-

Construct a standard curve using known concentrations of Onalespib.

-

Determine the concentration of Onalespib in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[6]

-

In Vitro Cell Proliferation Assay (GI₅₀ Determination)

The half-maximal growth inhibition (GI₅₀) of Onalespib can be determined using a cell-based assay.

Protocol Outline:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Onalespib (typically in DMSO, with the final DMSO concentration kept low, e.g., <0.1%). Include a vehicle control (DMSO only).

-

Incubation: Incubate the cells for a period corresponding to several cell doubling times.

-

Viability Assessment: Measure cell viability using a suitable reagent such as AlamarBlue or MTT.

-

Data Analysis: Plot the percentage of cell growth inhibition against the logarithm of the Onalespib concentration. The GI₅₀ value is the concentration of Onalespib that causes a 50% reduction in cell growth compared to the vehicle control.[5]

Conclusion

This compound is a promising second-generation HSP90 inhibitor with a well-defined mechanism of action and potent in vitro activity. This technical guide provides a foundational understanding of its synthesis and key chemical properties, which is essential for researchers and professionals involved in its ongoing development and application in oncology. The provided data and protocols serve as a valuable resource for further investigation and utilization of this compound in a laboratory setting.

References

- 1. Onalespib | C24H31N3O3 | CID 11955716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Onalespib Lactate: A Technical Guide to its Impact on Oncogenic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onalespib lactate (AT13387 lactate) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90).[1] It is a synthetic, small-molecule drug that binds to the N-terminal ATPase domain of HSP90 with high affinity, thereby disrupting its chaperone function.[1][2] This inhibition leads to the destabilization and subsequent proteasomal degradation of a wide array of HSP90 "client" proteins, many of which are critical components of oncogenic signaling pathways that drive tumor cell proliferation, survival, and migration.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of Onalespib, its effects on key oncogenic signaling pathways, and a summary of relevant preclinical and clinical data.

Mechanism of Action: HSP90 Inhibition

HSP90 is a molecular chaperone essential for the conformational maturation, stability, and activity of numerous client proteins, including many kinases, transcription factors, and other proteins that are frequently mutated or overexpressed in cancer.[3][5] Onalespib's high affinity for HSP90 (Kd = 0.5-0.71 nM) allows for potent and sustained target inhibition.[5][6] By blocking the ATPase activity of HSP90, Onalespib prevents the chaperone from properly folding its client proteins, leading to their ubiquitination and degradation. A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins like HSP70 and HSP27, which can serve as biomarkers of target engagement.[3][7]

Figure 1: Mechanism of Onalespib's inhibition of the HSP90 chaperone cycle.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound from various preclinical studies.

Table 1: Binding Affinity and In Vitro Efficacy

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 0.5 nM | - | [5] |

| 0.71 nM | - | [1][6] | |

| IC50 | 0.7 nM | - | [8] |

| Median EC50 | 41 nM | Pediatric Preclinical Testing Program (PPTP) in vitro panel | [5] |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Dosing Schedule | Outcome | Reference |

| NCI-H1975 (NSCLC) | 80 mg/kg (single dose) | Suppression of EGFR, p-S6, and pAkt for up to 72 hours | [9] |

| A375 (Melanoma) | Not specified | Suppression of p-S6 and pAkt | [9] |

| 22Rv1 (Prostate Cancer) | 70 mg/kg (twice weekly) | Significant tumor growth reduction and prolonged survival | [10] |

| HCT116 (Colon Cancer) | 5, 10 mg/kg (i.p., daily for 3 days) | Inhibited tumor growth; median survival of 9.5 days | [6] |

| A431 (Skin Cancer) | 20 mg/kg (i.p., daily for 3 days) | Reduced tumor size by 32% | [6] |

| PPTP Solid Tumor Xenografts | 40 mg/kg or 60 mg/kg (orally, twice weekly) | Significant differences in EFS distribution in 17% of evaluable xenografts | [5] |

Impact on Oncogenic Signaling Pathways

Onalespib's inhibition of HSP90 leads to the degradation of numerous client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[1]

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[11][12] AKT is a key client protein of HSP90.[9][10] Onalespib treatment leads to the degradation of AKT, resulting in the downregulation of downstream effectors like mTOR and S6 ribosomal protein.[3][6] This disruption inhibits protein synthesis and cell growth.[13]

Figure 2: Onalespib disrupts the PI3K/AKT/mTOR pathway by targeting AKT.

RAF/MEK/ERK (MAPK) Pathway

The RAF/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation and differentiation.[14] Key components of this pathway, including RAF-1, are HSP90 client proteins.[9] Onalespib-mediated degradation of RAF-1 disrupts the downstream signaling to MEK and ERK, thereby inhibiting cell proliferation.[6]

Figure 3: Onalespib disrupts the RAF/MEK/ERK pathway by targeting RAF-1.

Other Key Client Proteins

Onalespib also induces the degradation of other important oncoproteins, including:

-

Mutant EGFR: In non-small cell lung cancer (NSCLC) cells, Onalespib causes the depletion of mutant EGFR.[9]

-

BRAF: In melanoma cells, Onalespib leads to the degradation of BRAF.[9]

-

Androgen Receptor (AR): In prostate cancer cells, Onalespib depletes both full-length AR and the AR-V7 splice variant.[10]

-

HER2: In breast cancer cells, Onalespib causes the degradation of HER2.[9]

-

c-Met: In lung carcinoma cells, Onalespib leads to the depletion of c-Met.[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Cell-Based Mechanism of Action Studies

-

Objective: To determine the effect of Onalespib on HSP90 client proteins and downstream signaling pathways.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., NCI-H1975, A375, 22Rv1, BT474, NCI-H1993) are cultured in appropriate media.[9]

-

Treatment: Cells are exposed to varying concentrations of Onalespib (e.g., 0-0.4 µM) for specified time periods (e.g., 6, 24, 48, or 72 hours).[6][9]

-

Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using primary antibodies against HSP70, HSP90, and various client proteins (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK1/2, p-ERK1/2, S6, p-S6, RAF-1, CDK4).[6][9]

-

Data Analysis: Changes in protein expression levels are quantified and compared to vehicle-treated controls.[6]

-

Figure 4: A typical experimental workflow for Western Blot analysis.

In Vitro Cytotoxicity Assays

-

Objective: To determine the effect of Onalespib on cell proliferation and viability.

-

Methodology (WST-1 Assay):

-

Cell Seeding: Glioblastoma cells are seeded into 96-well plates.[3]

-

Treatment: Cells are exposed to a range of Onalespib concentrations (e.g., 0.1–0.8 μmol/L) for various durations (24 to 96 hours).[3]

-

WST-1 Reagent Addition: WST-1 reagent is added to each well according to the manufacturer's instructions.[3]

-

Incubation and Absorbance Reading: Plates are incubated, and the absorbance is measured using a microplate reader to determine cell viability.[3]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor activity of Onalespib in a living organism.

-

Methodology:

-

Xenograft Implantation: Human tumor cells are subcutaneously or orthotopically implanted into immunocompromised mice.[10]

-

Treatment Administration: Once tumors reach a specified size, mice are treated with Onalespib or vehicle control. Onalespib can be administered via various routes, including intraperitoneally (i.p.) or orally, on different dosing schedules (e.g., daily, twice weekly).[5][6][10]

-

Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.[10]

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of HSP90 client protein levels by western blotting or immunohistochemistry.[9]

-

Survival Analysis: In some studies, the effect of treatment on overall survival is monitored.[6][10]

-

Conclusion

This compound is a potent HSP90 inhibitor that demonstrates significant preclinical activity against a range of cancer models. Its ability to simultaneously disrupt multiple key oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, by promoting the degradation of numerous client proteins, underscores its potential as a broad-spectrum anticancer agent. The data presented in this guide highlight the robust mechanism of action of Onalespib and provide a foundation for further research and clinical development. Continued investigation into optimal dosing strategies, combination therapies, and predictive biomarkers will be crucial for realizing the full therapeutic potential of this agent.

References

- 1. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Onalespib | C24H31N3O3 | CID 11955716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. onalespib - My Cancer Genome [mycancergenome.org]

- 5. Initial Testing (Stage 1) of AT13387, an HSP90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. PI3K/AKT/mTOR pathway, hypoxia, and glucose metabolism: Potential targets to overcome radioresistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Onalespib Lactate in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of Onalespib Lactate, a potent Heat Shock Protein 90 (HSP90) inhibitor, in preclinical mouse xenograft models. The following sections detail the mechanism of action, summarize key quantitative data from various studies, and provide detailed experimental protocols for its application.

Mechanism of Action

Onalespib is a small molecule inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By inhibiting HSP90, Onalespib leads to the proteasomal degradation of these client proteins, including key signaling molecules such as EGFR, AKT, and ERK. This disruption of critical oncogenic signaling pathways results in anti-proliferative and pro-apoptotic effects in cancer cells.

Caption: this compound inhibits HSP90, leading to the degradation of oncogenic client proteins.

Quantitative Data Summary

The following table summarizes the dosages and anti-tumor activity of this compound in various mouse xenograft models as reported in preclinical studies.

| Xenograft Model | Dosage | Administration Route | Dosing Schedule | Key Findings |

| HCT116 | 5, 10 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | Inhibited tumor growth; median survival of 9.5 days, maximum survival of 14 days. |

| HCT116 | 60 mg/kg (free base) | Intraperitoneal (i.p.) | Once daily for 3 days, no dose for 3 days, repeated for 4 cycles. | Not specified in the provided text.[1] |

| A431 | 20 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | Reduced tumor size significantly by 32%.[2] |

| ICR Mice | 30 mg/kg | Intravenous (i.v.) | Single dose | Crosses the blood-brain barrier and causes sustained inhibition of HSP90.[2] |

Experimental Protocols

This section provides a detailed methodology for conducting a typical in vivo efficacy study of this compound in a mouse xenograft model.

Experimental Workflow

Caption: A typical workflow for evaluating this compound in a mouse xenograft model.

Cell Culture and Maintenance

-

Cell Lines: HCT116 (human colorectal carcinoma) or A431 (human epidermoid carcinoma) cells can be used.

-

Culture Medium: For HCT116 cells, use McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3] For A431 cells, use an appropriate medium as recommended by the supplier.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells when they reach 70-90% confluency.[3]

Animal Model

-

Species: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

-

Housing: House mice in specific pathogen-free (SPF) conditions with ad libitum access to food and water.[4]

Tumor Cell Implantation

-

Cell Preparation: Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS). Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel.[4]

-

Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is above 95%.

-

Injection: Subcutaneously inject 1 x 10^7 viable HCT116 cells[4] or 1 x 10^6 A431 cells[5] in a volume of 100-200 µL into the right flank of each mouse.

Tumor Growth Monitoring and Randomization

-

Tumor Measurement: Measure tumor dimensions (length and width) twice weekly using a digital caliper.[4]

-

Tumor Volume Calculation: Calculate tumor volume using the formula: V = (length x width^2) / 2.[4]

-

Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[4]

Preparation of this compound Dosing Solution

-

Vehicle: Prepare a sterile solution of 17.5% (w/v) hydroxypropyl-β-cyclodextrin or β-Cyclodextrin in water for injection.[1][6]

-

Dissolution: Dissolve this compound powder in the vehicle to the desired final concentration. Vortex or sonicate briefly to ensure complete dissolution.

-

Storage: Prepare the dosing solution fresh for each administration.

Administration of this compound

-

Dosage and Route: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the study design (refer to the data summary table).

-

Volume: The injection volume should be appropriate for the mouse weight (e.g., 100 µL).[6]

-

Control Group: Administer the vehicle solution to the control group using the same route and schedule.[1]

Efficacy and Toxicity Assessment

-

Tumor Growth Inhibition: Continue to measure tumor volume and body weight twice weekly throughout the study.[4]

-

Toxicity Monitoring: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.

-

Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when signs of significant toxicity are observed.[4]

Data Analysis

-

Tumor Growth Curves: Plot the mean tumor volume ± SEM for each group over time.

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.

-

Survival Analysis: If applicable, perform Kaplan-Meier survival analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. encodeproject.org [encodeproject.org]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. A431 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Methods for Assessing Onalespib Lactate Target Engagement in Tumors

Introduction

Onalespib Lactate (AT13387) is a potent, second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a highly conserved molecular chaperone essential for the conformational stability, maturation, and function of numerous client proteins, many of which are critical oncogenic drivers involved in tumor cell proliferation, survival, and signaling.[3][4][5] By inhibiting the ATPase activity of HSP90, Onalespib promotes the ubiquitin-proteasome-mediated degradation of these client proteins, effectively disrupting multiple oncogenic pathways simultaneously.[1][2]

Assessing target engagement is a critical component of clinical drug development, providing evidence that the drug is interacting with its intended target and eliciting a biological response. For Onalespib, this involves measuring both the direct and indirect downstream effects of HSP90 inhibition in tumor and surrogate tissues. These application notes provide detailed protocols for key methods used to quantify Onalespib's target engagement, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: HSP90 Inhibition

Onalespib competitively binds to the N-terminal ATP-binding pocket of HSP90 with high affinity (Kd of approximately 0.7 nM), preventing the conformational changes required for its chaperone activity.[1][6] This inhibition leads to two key measurable events:

-

Degradation of HSP90 Client Proteins : Unstabilized client proteins are targeted for proteasomal degradation.

-

Induction of Heat Shock Response : The inhibition of HSP90 causes the dissociation and activation of Heat Shock Factor 1 (HSF-1), which translocates to the nucleus and induces the transcription of heat shock proteins, most notably HSP70 (also known as HSP72).[7][8] The induction of HSP70 is a robust pharmacodynamic biomarker for HSP90 inhibition.[1][7]

Data Summary Tables

Quantitative data from preclinical and clinical studies are summarized below for easy reference.

Table 1: this compound (AT13387) In Vitro Activity and Binding Affinity

| Parameter | Value | Cell Line / System | Reference |

|---|---|---|---|

| Binding Affinity (Kd) | 0.7 - 0.71 nM | Purified HSP90 | [1][6] |

| IC50 | 18 nM | A375 (Melanoma) | [6] |

| IC50 | 12 nM | MV4-11 (Leukemia) | [6] |

| IC50 | 22 nM | NCI-H1975 (NSCLC) | [6] |

| IC50 | 55 nM | SKBr3 (Breast Cancer) | [6] |

| GI50 Range | 13 - 260 nM | Panel of 30 tumor cell lines |[6] |

Table 2: Summary of Key Pharmacodynamic Biomarkers and Assessment Methods

| Biomarker | Biological Effect | Primary Sample Type | Recommended Assay |

|---|---|---|---|

| HSP70 / HSP72 | Induction | Tumor Biopsy, PBMCs, Plasma | IHC, Western Blot, ELISA |

| Androgen Receptor (AR) | Degradation | Prostate Tumor Biopsy, CTCs | IHC, Immunofluorescence |

| EGFR / p-EGFR | Degradation | NSCLC/Glioma Biopsy, Xenografts | IHC, Western Blot, RPPA |

| AKT / p-AKT | Degradation | Various Tumor Biopsies, Xenografts | IHC, Western Blot, RPPA |

| Ki67 | Proliferation Decrease | Tumor Biopsy | IHC |

| Cleaved Caspase 3 | Apoptosis Induction | Tumor Biopsy | IHC |

Experimental Protocols

Method 1: Immunohistochemistry (IHC) for Biomarker Assessment in Tumor Biopsies

Application: To evaluate the in-situ expression and modulation of HSP70/HSP72 and key HSP90 client proteins (e.g., AR, GR, EGFR) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue collected pre- and post-treatment.[1]

Protocol:

-

Sample Collection & Fixation:

-

Collect core needle biopsies from tumor tissue at baseline and 48-72 hours after a specified dose of Onalespib.[1]

-

Immediately fix tissues in 10% neutral buffered formalin for 24-48 hours.

-

-

Processing & Sectioning:

-

Dehydrate the fixed tissue through a series of graded ethanol baths and embed in paraffin wax.

-

Cut 4-5 µm thick sections using a microtome and mount on positively charged glass slides.

-

-

Deparaffinization and Antigen Retrieval:

-

Deparaffinize sections in xylene and rehydrate through graded ethanol to water.

-

Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.

-

-

Staining:

-

Quench endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific protein binding using a suitable blocking serum.

-

Incubate sections with a validated primary antibody against the target of interest (e.g., HSP72, AR, Ki67) overnight at 4°C.

-

Wash slides and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal using a chromogen substrate like 3,3'-Diaminobenzidine (DAB), resulting in a brown precipitate at the antigen site.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

-

Analysis:

-

Dehydrate, clear, and coverslip the slides.

-

Scan the slides using a whole-slide digital scanner.

-

Perform quantitative analysis using image analysis software to determine an H-Score (Histoscore), calculated as: H-Score = Σ (i × Pi), where 'i' is the intensity level (0, 1+, 2+, 3+) and 'Pi' is the percentage of cells stained at that intensity.

-

Method 2: Western Blotting for Preclinical Assessment

Application: To provide quantitative analysis of HSP70 induction and client protein degradation in cell lines and animal xenograft models treated with Onalespib.[7]

Protocol:

-

Sample Preparation:

-

Cell Lines: Treat cells with varying concentrations of Onalespib for a specified time (e.g., 48-72 hours). Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Xenografts: Excise tumors from treated and control animals, snap-freeze in liquid nitrogen, and homogenize in lysis buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., HSP70, EGFR, p-AKT, AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Visualization and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imaging system.

-

Perform densitometry analysis using software like ImageJ to quantify protein band intensities, normalizing to the loading control.

-

Method 3: Logic of Multi-Sample Biomarker Assessment

Application: To build a comprehensive picture of Onalespib's biological activity by integrating data from multiple sources. This "Pharmacological Audit Trail" connects drug administration to target engagement and downstream effects, using the most appropriate sample type for each biomarker.[1]

Protocol: Analysis of Androgen Receptor (AR) in Circulating Tumor Cells (CTCs)

-

Blood Collection: Collect whole blood (e.g., 7.5 mL) in specialized cell-stabilizing tubes (e.g., CellSave Preservative Tubes) at baseline and specified time points post-treatment.

-

CTC Enrichment: Process blood samples within 96 hours of collection using an automated system like the CELLSEARCH® System. This system uses ferrofluid nanoparticles coated with anti-EpCAM antibodies to immunomagnetically enrich for CTCs.

-

Immunofluorescence Staining:

-

The enriched cells are stained with a nuclear dye (DAPI) and fluorescently labeled antibodies.

-

A typical panel includes antibodies against cytokeratins (to identify epithelial cells) and CD45 (to exclude leukocytes).

-

An additional channel is used for the biomarker of interest, in this case, an antibody against the Androgen Receptor (AR).[1]

-

-

Imaging and Analysis:

-

The system automatically scans and captures images of the stained cells.

-

Trained technicians or software algorithms identify and enumerate CTCs (defined as DAPI+, Cytokeratin+, CD45-).

-

The expression and subcellular localization (nuclear vs. cytoplasmic) of AR within the identified CTCs are quantified based on fluorescence intensity.

-

Changes in CTC count and AR expression levels from baseline are reported as evidence of pharmacodynamic effect.[9]

-

References

- 1. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onalespib - My Cancer Genome [mycancergenome.org]

- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 5. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacodynamic and Clinical Results from a Phase I/II Study of the HSP90 Inhibitor Onalespib in Combination with Abiraterone Acetate in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Onalespib Lactate in the Study of Androgen Receptor Variants

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of androgen receptor (AR) splice variants, particularly the constitutively active AR-V7, is a significant mechanism of resistance to androgen deprivation therapies in castration-resistant prostate cancer (CRPC).[1][2][3] These variants often lack the ligand-binding domain, rendering them insensitive to conventional anti-androgen treatments.[1][2] Onalespib Lactate (AT13387), a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated a unique mechanism of action against AR-V7, making it a valuable tool for studying and potentially targeting these resistant phenotypes.[4][5][6][7]

HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, including the full-length androgen receptor (AR-FL).[4][8] While AR-FL is a canonical HSP90 client, studies have revealed that AR-V7 function is independent of HSP90 chaperone activity.[1][9][10] this compound, however, reduces AR-V7 levels not through the traditional proteasomal degradation of a client protein, but by disrupting the mRNA splicing of the AR gene.[1][2][3] This novel activity provides a unique avenue for investigating the regulation of AR splicing and for the development of therapeutics targeting AR-V7-positive cancers.

These application notes provide a comprehensive overview of the use of this compound in the context of AR variant research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action

This compound binds to the N-terminal ATP-binding pocket of HSP90 with high affinity (Kd of 0.71 nM), inhibiting its chaperone function.[4][5] This leads to the destabilization and subsequent proteasomal degradation of HSP90 client proteins.[8]

Differential Effects on AR-FL and AR-V7:

-

AR-FL: As a client protein, AR-FL relies on HSP90 for its conformational maturation and stability. Inhibition of HSP90 by Onalespib leads to the degradation of AR-FL.[1][8]

-

AR-V7: In contrast, AR-V7 does not directly interact with or depend on HSP90 for its stability and function.[1][9] Onalespib's effect on AR-V7 is at the pre-translational level. It has been shown to alter the splicing of AR pre-mRNA, leading to a significant reduction in AR-V7 mRNA levels and, consequently, a depletion of the AR-V7 protein.[1][2][3]

This unique mechanism allows for the specific investigation of splicing-related dependencies of AR variants.

Quantitative Data

The following tables summarize the quantitative effects of this compound on prostate cancer cell lines expressing AR variants.

Table 1: In Vitro Growth Inhibition (GI50) of HSP90 Inhibitors

| Cell Line | AR-V7 Status | Onalespib (AT13387) GI50 (nmol/L) | Alvespimycin (17-DMAG) GI50 (nmol/L) | Tanespimycin (17-AAG) GI50 (nmol/L) |

| VCaP | Expressed | 58 | 18 | 108 |

| 22Rv1 | Expressed | 70 | 25 | 132 |

| LNCaP95 | Expressed | 385 | 118 | 490 |

Data sourced from Ferraldeschi et al., Cancer Research, 2016.[1][2]

Table 2: Effect of Onalespib on AR-V7 mRNA and Protein Levels

| Cell Line | Onalespib Concentration (µmol/L) | Treatment Duration (hours) | AR-V7 mRNA Reduction | AR-V7 Protein Depletion |

| VCaP | 0.6 | 48 | ~72% | Significant depletion observed |

| 22Rv1 | 0.1 - 2.0 | 48 | Concentration-dependent decrease | Concentration-dependent depletion observed |

| LNCaP95 | 4.0 | 48 | Not specified | Significant depletion observed |

Data compiled from Ferraldeschi et al., Cancer Research, 2016.[1][2][11]

Table 3: In Vivo Antitumor Activity of Onalespib in 22Rv1 Xenografts

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Survival Benefit |

| Vehicle Control | - | - | - |

| Onalespib | 70 mg/kg, twice a week | Significant (P < 0.001) | Significantly prolonged |

| Onalespib | 80 mg/kg, once a week | Not significant | No significant benefit |

Data from a study on 22Rv1 subcutaneous solid tumor xenografts.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and AR variants.

Protocol 1: Cell Growth Inhibition Assay (Sulforhodamine B Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

-

Prostate cancer cell lines (e.g., 22Rv1, VCaP, LNCaP95)

-

Complete culture medium

-

This compound (AT13387)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

10% Trichloroacetic acid (TCA), cold

-

10 mM Tris base solution

-

96-well plates

-

Plate reader (510 nm)

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.

-

After treatment, fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a plate reader.

-

Calculate the GI50 value using appropriate software (e.g., GraphPad Prism) by plotting cell viability against drug concentration.[1][2]

Protocol 2: Western Blotting for AR-FL and AR-V7 Protein Levels

Objective: To assess the effect of this compound on the protein expression of full-length AR and AR-V7.

Materials:

-

Prostate cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-